4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester
CAS No.: 1008529-62-1
Cat. No.: VC11678237
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008529-62-1 |
|---|---|
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | ethyl 4-chloro-3-propan-2-ylbenzoate |
| Standard InChI | InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | DYUMXHIWVFPGHA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is ethyl 4-chloro-3-(propan-2-yl)benzoate. Common synonyms include:
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4-Chloro-3-isopropylbenzoic acid ethyl ester
Molecular Structure
The molecule consists of a benzene ring with three substituents:
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A chlorine atom at the para position (C4).
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An isopropyl group () at the meta position (C3).
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An ethoxycarbonyl group () at the ortho position relative to the chlorine .
The spatial arrangement of these groups influences reactivity, solubility, and intermolecular interactions.
Physicochemical Properties
Basic Properties
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Molecular Formula:
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Solubility: Likely soluble in organic solvents like ethanol, ether, and dichloromethane, but poorly soluble in water due to its hydrophobic aromatic backbone .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Expected peaks include at ~1,710 cm (ester carbonyl) and at ~750 cm .
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Nuclear Magnetic Resonance (NMR):
Comparative Analysis with Analogues
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via esterification of 4-chloro-3-isopropylbenzoic acid with ethanol under acidic conditions . Alternative methods include:
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Electrochemical Chlorination: A patent describes chlorination using electrolysis, which avoids corrosive reagents like sulfuryl chloride. This method could be adapted for introducing the chlorine substituent.
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Grignard Reaction: Introducing the isopropyl group via reaction with isopropyl magnesium bromide, followed by esterification.
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at the C3 and C4 positions requires controlled reaction conditions.
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Byproduct Management: Chlorination byproducts (e.g., di- or tri-chlorinated derivatives) must be minimized through temperature and catalyst optimization .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s ester and chloro groups make it a precursor for:
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Non-steroidal Anti-inflammatory Drugs (NSAIDs): Analogous to ethyl 4-chloro-3-methylbenzoate, which is used in COX-2 inhibitor synthesis .
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Chiral Building Blocks: Similar to ethyl 4-chloro-3-hydroxybutyrate , this ester could be functionalized into optically active pharmaceuticals.
Agrochemical Development
Chlorinated benzoates are common in herbicides and pesticides. For example, chlorimuron-ethyl (a sulfonylurea herbicide) shares structural motifs with this compound . Potential applications include:
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Plant Growth Regulators: Modulating auxin-like activity.
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Fungicides: Leveraging the chloro group’s bioactivity.
| Supplier | Purity | Packaging |
|---|---|---|
| Hangzhou MolCore BioPharmatech | >95% | 1g–10kg |
| Nanjing YakeLun Pharmaceutical | >98% | 5g–500g |
| Shanghai Pingguo Pharmaceutical | >97% | 10g–1kg |
Pricing varies based on quantity and purity, ranging from $50–$200 per gram .
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